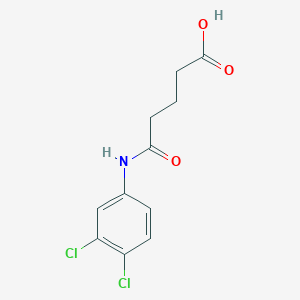
6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its bromine, fluorine, methoxy, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted coumarin derivative, under acidic conditions. The bromination and fluorination steps are usually carried out using specific reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively. The methoxy group can be introduced using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chromenes or benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential as an inhibitor of certain enzymes or receptors. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine: In medicine, this compound may be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antiviral activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties can be harnessed for various applications, including material science and nanotechnology.
Mechanism of Action
The mechanism by which 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to downstream effects. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
6-bromo-N-(4-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
6-bromo-N-(4-fluorophenyl)-8-hydroxy-2-oxo-2H-chromene-3-carboxamide
Uniqueness: The presence of the methoxy group at the 8-position and the fluorine atom at the 4-position of the phenyl ring distinguishes this compound from its analogs. These modifications can significantly impact its chemical reactivity, biological activity, and physical properties, making it unique among similar compounds.
Properties
IUPAC Name |
6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO4/c1-23-14-8-10(18)6-9-7-13(17(22)24-15(9)14)16(21)20-12-4-2-11(19)3-5-12/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLXQYZQBKEMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

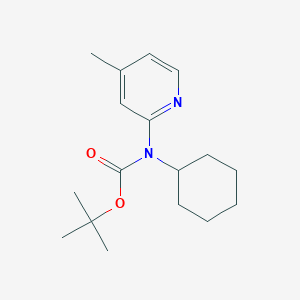
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2796304.png)
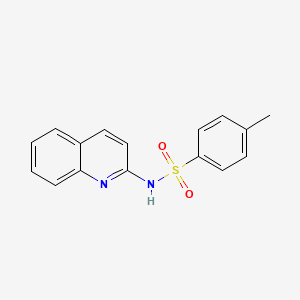
![Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate](/img/structure/B2796307.png)
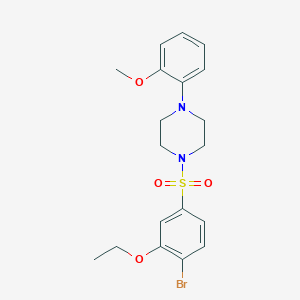
![2-(3,4-dimethoxyphenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2796309.png)
![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2796312.png)
![N-(4-ETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2796314.png)
![3-fluoro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2796315.png)
![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)
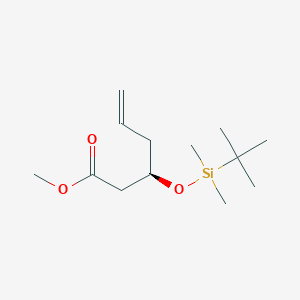
![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)
